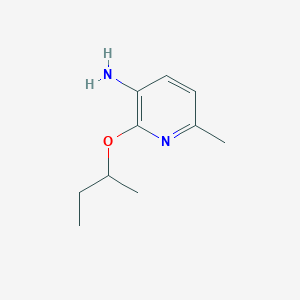
2-(Butan-2-yloxy)-6-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yloxy)-6-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-6-methylpyridin-3-amine typically involves the reaction of 2-chloro-6-methylpyridine with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butan-2-yloxy group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Butan-2-yloxy)-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-yloxy)-3-chloropyrazine
- 2-(Butan-2-yloxy)-4-methylpyridine
Uniqueness
2-(Butan-2-yloxy)-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. Its butan-2-yloxy group and amine functionality make it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-8(3)13-10-9(11)6-5-7(2)12-10/h5-6,8H,4,11H2,1-3H3 |
InChI Key |
SPVLEOIRSBFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


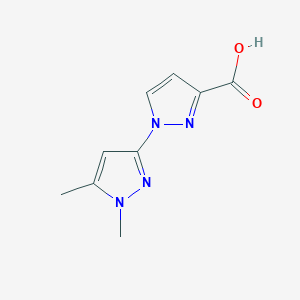
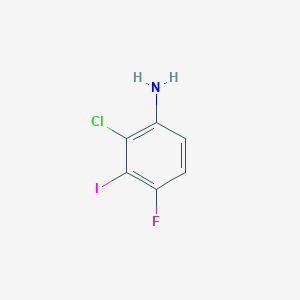
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
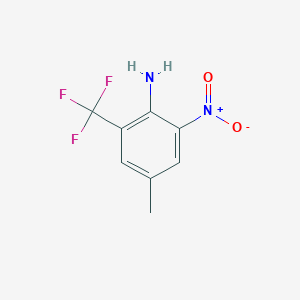
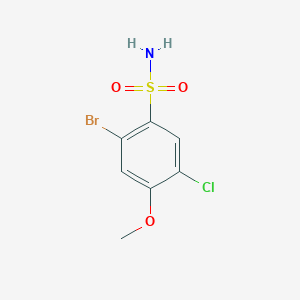
![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)
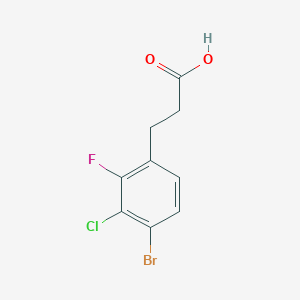
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
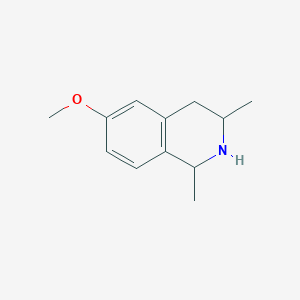
amino}propanoic acid](/img/structure/B13318574.png)

